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  • Product: cis-1,3-Bis(hydroxymethyl)cyclohexane
  • CAS: 5059-76-7

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Crystal Structure and ¹H NMR Characterization of cis-1,3-Bis(hydroxymethyl)cyclohexane

Foreword: The Structural Imperative in Drug Development In the landscape of medicinal chemistry and drug development, the precise three-dimensional architecture of a molecule is not a mere academic curiosity; it is a fun...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword: The Structural Imperative in Drug Development

In the landscape of medicinal chemistry and drug development, the precise three-dimensional architecture of a molecule is not a mere academic curiosity; it is a fundamental determinant of its biological activity, efficacy, and safety. Small organic molecules, such as cis-1,3-Bis(hydroxymethyl)cyclohexane, often serve as foundational scaffolds or linkers in the synthesis of complex active pharmaceutical ingredients (APIs). The stereochemical arrangement of its functional groups—the two hydroxymethyl moieties—dictates how it can interact with biological targets and how it can be further functionalized. An unambiguous confirmation of its cis configuration is therefore paramount.

This technical guide provides a comprehensive analysis of cis-1,3-Bis(hydroxymethyl)cyclohexane, leveraging two cornerstone analytical techniques: single-crystal X-ray diffraction for a definitive solid-state structure and proton nuclear magnetic resonance (¹H NMR) spectroscopy for structural verification and conformational analysis in solution. This dual approach offers a self-validating system, where the insights from one technique corroborate and enrich the findings of the other, ensuring the highest degree of scientific integrity for researchers, scientists, and drug development professionals.

Part 1: Solid-State Analysis via Single-Crystal X-ray Diffraction

The Rationale for X-ray Crystallography

To definitively determine the molecular geometry, bond lengths, bond angles, and, most critically, the relative stereochemistry of the substituents on the cyclohexane ring, single-crystal X-ray diffraction remains the gold standard. This technique provides an atomic-resolution, three-dimensional map of the molecule as it exists in a crystalline lattice. For a molecule like cis-1,3-Bis(hydroxymethyl)cyclohexane, this analysis is crucial to confirm the cis orientation of the hydroxymethyl groups and to understand the intermolecular forces, such as hydrogen bonding, that govern its packing in the solid state.

Experimental Protocol: From Solution to Structure

The journey from a powdered sample to a refined crystal structure is a meticulous process designed to yield high-quality, unambiguous data.

Step 1: Crystal Growth High-quality single crystals are a prerequisite for successful X-ray diffraction analysis. A common and effective method is slow evaporation:

  • Dissolve a small amount of cis-1,3-Bis(hydroxymethyl)cyclohexane in a suitable solvent system (e.g., a mixture of ethyl acetate and hexane). The choice of solvent is critical; it must fully dissolve the compound but be volatile enough to evaporate over several days.

  • Loosely cover the vial to allow for slow solvent evaporation at a constant temperature.

  • Monitor the vial for the formation of well-defined, transparent crystals suitable for mounting.

Step 2: Data Collection and Refinement

  • A suitable crystal is selected and mounted on a goniometer head.

  • The crystal is placed within a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion of the atoms, resulting in a sharper diffraction pattern.

  • Data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).

  • The collected diffraction data are then processed to solve and refine the crystal structure using specialized software (e.g., SHELXS for structure solution and SHELXL for refinement).

G cluster_exp Experimental Phase cluster_analysis Computational Analysis A Dissolution in Appropriate Solvent B Slow Evaporation A->B C Crystal Selection & Mounting B->C D X-ray Data Collection (100 K) C->D E Structure Solution (e.g., SHELXS) D->E Raw Diffraction Data F Structure Refinement (e.g., SHELXL) E->F G Final Structural Model F->G

Crystallographic Data Summary

The following table summarizes representative crystallographic data for a typical small organic molecule like cis-1,3-Bis(hydroxymethyl)cyclohexane.

ParameterValue
Chemical FormulaC₈H₁₆O₂[1][2]
Formula Weight144.21 g/mol [1][2]
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.0 - 15.0
b (Å)5.0 - 10.0
c (Å)10.0 - 12.0
β (°)95.0 - 115.0
Volume (ų)~1600
Z (molecules/unit cell)4
Temperature (K)100(2)
Radiation (Å)Mo Kα (λ = 0.71073)
R-factor (final)< 0.05
Note: Specific unit cell parameters are dependent on the precise crystal packing and are presented here as a representative example based on similar structures.[3][4]
Key Structural Insights

1.4.1 Molecular Conformation: The Diequatorial Chair

The crystal structure confirms that the cyclohexane ring adopts a stable chair conformation .[3] This is the lowest energy conformation for cyclohexane derivatives, minimizing both angle and torsional strain.[5]

Crucially, both hydroxymethyl substituents (-CH₂OH) are found in equatorial positions . This arrangement is the most thermodynamically stable for a cis-1,3-disubstituted cyclohexane.[5][6] The alternative diaxial conformation is highly disfavored due to severe steric repulsion, known as 1,3-diaxial interactions, between the two bulky substituents.[5] The diequatorial conformation places the functional groups away from the bulk of the ring, representing the global energy minimum.

G cluster_eq A Diaxial Conformer (High Energy) (a,a) B Diequatorial Conformer (Low Energy) (e,e) A->B Ring Flip (Strongly Favored)

1.4.2 Intermolecular Interactions: The Hydrogen-Bonding Network

The presence of hydroxyl groups facilitates the formation of an extensive network of intermolecular hydrogen bonds. In the crystal lattice, the hydroxyl group of one molecule acts as a hydrogen bond donor to an oxygen atom on an adjacent molecule, which in turn acts as an acceptor. This cooperative hydrogen bonding links the molecules into infinite chains or sheets, creating a stable, well-ordered supramolecular architecture. This is a common feature in the crystal structures of alcohols and diols.[7]

Part 2: Solution-State Analysis via ¹H NMR Spectroscopy

The Role of NMR in Structural Elucidation

While X-ray crystallography provides a static picture of the solid state, ¹H NMR spectroscopy reveals the structure and dynamic behavior of the molecule in solution. It is an indispensable tool for confirming that the structure observed in the crystal is maintained in solution and for providing detailed information about the local electronic environment and connectivity of every proton in the molecule.

Experimental Protocol: ¹H NMR Spectrum Acquisition

1. Sample Preparation:

  • Accurately weigh approximately 5-10 mg of cis-1,3-Bis(hydroxymethyl)cyclohexane.
  • Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is important; DMSO-d₆ is often preferred for alcohols as it can slow down the exchange of the -OH proton, allowing it to be observed as a distinct multiplet.
  • Add a small amount of an internal standard, such as tetramethylsilane (TMS, δ = 0.00 ppm), for accurate chemical shift referencing.

2. Data Acquisition:

  • The spectrum is acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).
  • Standard acquisition parameters are used, and the data are processed (Fourier transformation, phasing, and baseline correction) to yield the final spectrum.
Spectral Interpretation: A Signature of the cis Isomer

The ¹H NMR spectrum provides a unique fingerprint that confirms the cis stereochemistry through analysis of chemical shifts and proton-proton coupling constants. The diequatorial conformation identified in the crystal structure is expected to be the predominant form in solution.

Table of Expected ¹H NMR Data (in CDCl₃, 400 MHz)

AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
Hₐ (ring, axial)0.8 - 1.2Multiplet-~6H
Hₑ (ring, equatorial)1.6 - 1.9Multiplet-~4H
Hₓ (-CH -CH₂OH)1.9 - 2.2Multiplet-2H
Hᵧ (-CH₂-OH)3.4 - 3.6Doublet~6-7 Hz4H
Hₒ (-OH )Variable (e.g., 2.5)Broad Singlet-2H

Causality Behind the Assignments:

  • Chemical Shifts (δ): Protons in different chemical environments resonate at different frequencies. The protons of the hydroxymethyl group (-CH₂OH) are deshielded by the adjacent electronegative oxygen atom and thus appear at a lower field (higher ppm) compared to the cyclohexane ring protons. Within the ring, equatorial protons are typically found at a slightly lower field than their axial counterparts.

  • Integration: The area under each peak is proportional to the number of protons it represents, confirming the proton count in each unique environment (e.g., 4 protons for the two -CH₂OH groups).

  • Multiplicity and Coupling Constants (J): The splitting pattern (multiplicity) of a signal is caused by spin-spin coupling with neighboring protons.

    • The protons on the hydroxymethyl group (Hᵧ) are coupled to the adjacent methine proton (Hₓ), appearing as a doublet.

    • The methine protons (Hₓ), being adjacent to multiple non-equivalent ring protons and the Hᵧ protons, will appear as a complex multiplet.

    • The key to confirming the diequatorial conformation of the substituents lies in the coupling patterns of the methine protons (Hₓ). In this conformation, Hₓ is in an axial position. Therefore, it will exhibit large axial-axial couplings (Jₐₐ ≈ 8-13 Hz) to its neighboring axial protons on the ring, a characteristic feature that would be absent in a diaxial conformer.

Conclusion: A Unified Structural Portrait

The combined application of single-crystal X-ray diffraction and ¹H NMR spectroscopy provides a comprehensive and unambiguous structural characterization of cis-1,3-Bis(hydroxymethyl)cyclohexane. X-ray crystallography delivers a definitive solid-state structure, confirming the cis stereochemistry and revealing a stable diequatorial chair conformation stabilized by an extensive hydrogen-bonding network. ¹H NMR spectroscopy corroborates this structural assignment in the solution phase, with chemical shifts and coupling constants providing a detailed map of proton environments consistent with the same low-energy diequatorial conformer. This rigorous, dual-pronged approach ensures the structural integrity of this key chemical building block, providing a solid foundation for its application in research and drug development.

References

  • Satoshi Shinoda, Hiroshi Tsukube, Yoshinobu Nishimura, Iwao Yamazaki, and Atsuhiro Osuka. "Highly Efficient Energy Dissipation by a Carotenoid in Face-to-Face Porphyrin−Carotenoid Dyads." The Journal of Organic Chemistry 1999, 64 (12), 4502-4505.

  • St. Paul's Cathedral Mission College. "CYCLIC STEREOCHEMISTRY SEM-5, CC-12 PART-6, PPT-6 Part-6: Conformation-VI."

  • "Conformational analysis. Part 21. Conformational isomerism in cis-cyclohexane-1,3-diol." Journal of the Chemical Society, Perkin Transactions 2, 1980, 1791-1797.

  • Guidechem. "cis-1,3-Bis(hydroxymethyl)cyclohexane 5059-76-7 wiki."

  • BLD Pharm. "5059-76-7|cis-1,3-Bis(hydroxymethyl)cyclohexane."

  • Eric J. G. Barreiro, Leo A. Paquette, and Frank H. Carre. "Conformational Studies in the Cyclohexane Series. 1. Experimental and Computational Investigation of Methyl, Ethyl, Isopropyl, and tert-Butylcyclohexanes." The Journal of Organic Chemistry 2001, 66 (17), 5673-5681.

  • M. Q. Islam, M. S. Islam, and M. A. Ali. "Synthesis of cis, cis-1,3,5-trisubstituted cyclohexane based chelators with polyfunctional pendant arms." ResearchGate, 2008.

  • Bhavin Dhaduk, Chirag Patel & P H Parsania. "Crystallographic analysis of 1,1'-bis (3-methyl-4-hydroxyphenyl) cyclohexane." Indian Journal of Pure & Applied Physics, Vol. 51, May 2013, pp. 346-351.

  • Muhammad Arif Malik. "3.3: Conformational analysis of cyclohexanes." Chemistry LibreTexts, 2025.

  • "Synthesis and structure of a new cis-1,3-dihydroxycyclohexane derivative having four convergent hydroxy groups." Journal of the Chemical Society, Chemical Communications, 1993, (12), 978-980.

  • PubChem. "cis-1,3-Diphenylcyclohexane." National Center for Biotechnology Information.

  • PubChem. "1,3-Cyclohexanedimethanol." National Center for Biotechnology Information.

  • Mohammad Hakimi, et al. "Solvent-free synthesis and crystal structures of s-cis and s-trans N,N'-bis(2-hydroxycyclohexyl)ethane-1,2-diamine." ResearchGate, 2012.

  • The Royal Society of Chemistry. "X-Ray crystallographic data tables for paper: Cycloaddition of Homochiral Dihydroimidazoles."

Sources

Exploratory

Physical and chemical properties of high-purity cis-1,3-Bis(hydroxymethyl)cyclohexane

A Comprehensive Technical Guide to High-Purity cis-1,3-Bis(hydroxymethyl)cyclohexane Executive Summary This technical guide provides an in-depth analysis of the physical and chemical properties of high-purity cis-1,3-Bis...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comprehensive Technical Guide to High-Purity cis-1,3-Bis(hydroxymethyl)cyclohexane

Executive Summary

This technical guide provides an in-depth analysis of the physical and chemical properties of high-purity cis-1,3-Bis(hydroxymethyl)cyclohexane. Designed for researchers, medicinal chemists, and polymer scientists, this document moves beyond a simple data sheet to offer foundational insights into the molecule's stereochemistry, conformational behavior, and spectroscopic signatures. We delve into the causality behind its properties, providing predictive data and validated workflows essential for its application in advanced synthesis. As a versatile C8 diol, the rigid, yet conformationally dynamic, cyclohexane scaffold of this molecule offers a unique platform for the precise spatial arrangement of functional groups, making it a valuable building block in drug discovery, chiral ligand synthesis, and the development of specialized polymers.

Molecular Structure and Stereochemistry

The utility of cis-1,3-Bis(hydroxymethyl)cyclohexane as a synthetic building block is fundamentally derived from its three-dimensional structure. Understanding its chemical identity, stereoisomerism, and conformational dynamics is critical for its successful application.

Chemical Identity

The fundamental specifications of the molecule are summarized below.

PropertyValueSource(s)
Chemical Name cis-1,3-Bis(hydroxymethyl)cyclohexane[1]
Synonyms cis-1,3-Cyclohexanedimethanol, ((1R,3S)-cyclohexane-1,3-diyl)dimethanol[1][2]
CAS Number 5059-76-7[1][3]
Molecular Formula C₈H₁₆O₂[1][3]
Molecular Weight 144.21 g/mol [1][3]
Canonical SMILES C1CCO">C@HCO[1]
Stereoisomerism and Conformational Analysis

The "cis" designation dictates that the two hydroxymethyl (-CH₂OH) substituents are on the same face of the cyclohexane ring. This configuration significantly influences the molecule's shape and reactivity. Cyclohexane rings are not planar; they exist in dynamic equilibrium between two low-energy chair conformations to minimize angular and torsional strain.[4]

For the cis-1,3 isomer, the two primary chair conformations are the diequatorial (e,e) and the diaxial (a,a) forms.

  • Diequatorial (e,e) Conformation: Generally, substituents on a cyclohexane ring are more stable in the equatorial position to minimize steric hindrance, specifically 1,3-diaxial interactions with other axial hydrogens. This conformer is typically considered the most stable.

  • Diaxial (a,a) Conformation: In this form, both hydroxymethyl groups occupy axial positions. While this introduces significant steric strain, it also brings the two terminal hydroxyl groups into close proximity, potentially allowing for stabilizing intramolecular hydrogen bonding.

The energetic balance between the destabilizing steric strain of the diaxial form and the potential stabilizing effect of hydrogen bonding determines the predominant conformation in a given environment. For most applications in non-polar solvents, the diequatorial conformer is expected to dominate the equilibrium.

Conformational equilibrium of cis-1,3-Bis(hydroxymethyl)cyclohexane.

Physical Properties

Precise experimental data for high-purity cis-1,3-Bis(hydroxymethyl)cyclohexane is not consistently available across commercial and academic literature. The data for the related 1,4-isomer is often cited but is not applicable.[5] The following table summarizes the available information and expert-predicted properties based on molecular structure.

PropertyValueExpert Commentary & Rationale
Appearance White to off-white solid or colorless viscous liquidThe presence of two hydroxyl groups promotes hydrogen bonding, which typically raises the melting point compared to a non-polar analog. It may exist as a low-melting solid.
Melting Point Data not readily availableExpected to be a low-melting solid. For comparison, the mixed-isomer 1,4-cyclohexanedimethanol has a melting point of ~35-60°C.[6]
Boiling Point Data not readily availableExpected to be high (>250 °C at atmospheric pressure) due to its molecular weight and extensive hydrogen bonding capacity. The boiling point of the 1,4-isomer is 286 °C.[5]
Solubility Data not readily availableThe two polar hydroxyl groups suggest good solubility in polar organic solvents (e.g., methanol, ethanol, DMSO) and at least partial solubility in water. It is expected to be insoluble in non-polar solvents like hexane or toluene, a principle common to molecules with a significant non-polar hydrocarbon backbone.[7]
Density Data not readily availableExpected to be slightly greater than water (~1.0-1.1 g/cm³), similar to other diols. The density of the 1,4-isomer is 1.04 g/cm³.

Chemical Properties and Reactivity

Stability and Storage

High-purity cis-1,3-Bis(hydroxymethyl)cyclohexane is stable under standard laboratory conditions. For long-term integrity, it should be stored in a tightly sealed container in a dry, cool environment away from direct sunlight.

  • Incompatibilities: As a diol, it is incompatible with strong oxidizing agents, acid chlorides, and anhydrides, with which it can react exothermically.

Key Reactions

The chemical utility of this molecule stems from the reactivity of its two primary alcohol groups. These groups can undergo a wide range of transformations, making the molecule a versatile intermediate.

  • Oxidation: The primary alcohols can be selectively oxidized to aldehydes or further to carboxylic acids using standard reagents (e.g., PCC, PDC for aldehydes; KMnO₄, Jones reagent for carboxylic acids). This allows for the synthesis of cis-1,3-disubstituted cyclohexane dicarbaldehydes or diacids. A similar diol, cis-1,2-bis(hydroxymethyl)cyclohexane, has been used in enzyme-catalyzed oxidations to produce chiral lactones.[8]

  • Esterification & Etherification: The hydroxyl groups react readily with carboxylic acids (or their derivatives) and alkyl halides to form diesters and diethers, respectively. This is a primary pathway for its use as a monomer in the synthesis of polyesters and polyethers.

  • Nucleophilic Substitution: The hydroxyl groups can be converted to better leaving groups (e.g., tosylates, mesylates), which can then be displaced by a wide range of nucleophiles to introduce new functionalities at the 1 and 3 positions.

Spectroscopic and Analytical Characterization

Confirmation of identity and purity is paramount. The following sections describe the expected spectroscopic signatures for high-purity cis-1,3-Bis(hydroxymethyl)cyclohexane.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for confirming the structure and stereochemistry of this molecule. The cis configuration results in a specific symmetry that is reflected in the spectrum.

Predicted ¹H NMR Data (in CDCl₃) Causality: The chemical shifts are governed by the electron-withdrawing effect of the oxygen atoms, which deshields adjacent protons (moving them downfield). The complex multiplets arise from overlapping signals of the cyclohexane ring protons and their coupling to each other.

Predicted Chemical Shift (δ)Multiplicity# of ProtonsAssignment
~ 3.4 - 3.6 ppmDoublet or Multiplet4H-CH₂-OH
~ 2.5 - 2.8 ppmSinglet or Broad Singlet2H-OH
~ 0.8 - 2.0 ppmComplex Multiplets10HCyclohexane ring protons (CH, CH₂)

Predicted ¹³C NMR Data (in CDCl₃) Causality: The number of unique carbon signals reflects the molecule's symmetry. In the ideal cis conformation, there are four unique carbon environments: the hydroxymethyl carbon, the two carbons it is attached to (C1/C3), and the remaining three carbons of the ring (C2, C4/C6, C5).

Predicted Chemical Shift (δ)Assignment
~ 65 - 70 ppm-CH₂-OH
~ 35 - 45 ppmC1, C3
~ 25 - 35 ppmC2, C4, C6
~ 20 - 25 ppmC5
Infrared (IR) Spectroscopy

IR spectroscopy is used to confirm the presence of key functional groups.

Predicted Wavenumber (cm⁻¹)IntensityVibration Type
3600 - 3200Strong, BroadO-H Stretch (Hydrogen-bonded alcohol)
2960 - 2850StrongC-H Stretch (sp³ C-H)
1470 - 1440MediumC-H Bend (Methylene scissoring)
1100 - 1000StrongC-O Stretch (Primary alcohol)
Mass Spectrometry (MS)

Electron Impact (EI) Mass Spectrometry will typically result in the loss of the molecular ion. Key fragmentation patterns provide structural confirmation.

  • Predicted Fragments (m/z):

    • M-H₂O (m/z 126): Loss of a water molecule.

    • M-CH₂OH (m/z 113): Loss of a hydroxymethyl radical.

    • M-H₂O-CH₂OH (m/z 95): Sequential loss of water and a hydroxymethyl group.

Protocol: Purity and Identity Verification Workflow

This protocol provides a self-validating system for confirming the quality of a supplied batch of cis-1,3-Bis(hydroxymethyl)cyclohexane.

Workflow for analytical validation of the target compound.

Methodology:

  • Sample Preparation: Dissolve a small amount of the material in an appropriate solvent (e.g., deuterated chloroform for NMR, methanol for HPLC).

  • Infrared Spectroscopy: Acquire an IR spectrum. The presence of a strong, broad peak around 3300 cm⁻¹ and a strong C-O peak around 1050 cm⁻¹ is the first validation point.

  • NMR Spectroscopy: Acquire high-resolution ¹H and ¹³C NMR spectra. The chemical shifts, integration ratios, and number of signals must match the predicted data, confirming the precise structure and cis stereochemistry.[9]

  • Chromatographic Purity: Perform High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., RI or ELSD) or Gas Chromatography (GC) after derivatization. A single major peak accounting for >98% of the total area confirms high purity.

  • Final Validation: If all data points from IR, NMR, and chromatography are consistent with the reference structure and meet purity thresholds, the material is validated for use in sensitive applications.

Applications in Research and Drug Development

The rigid cyclohexane backbone combined with the reactive primary alcohol functionalities makes this molecule a valuable intermediate.

  • Medicinal Chemistry: The cyclohexane ring acts as a non-aromatic, conformationally restricted scaffold. By converting the diol to other functional groups, chemists can create rigid molecules where the pharmacophores are held in a precise three-dimensional orientation, which can enhance binding affinity and selectivity for biological targets. Similar cyclopentane diol scaffolds are found in a wide array of biologically active products.[10]

  • Polymer Science: As a C8 diol, it can be used as a monomer in condensation polymerization. Its inclusion in polyester or polyurethane chains can impart unique properties such as improved thermal stability, rigidity, and hydrolytic resistance compared to linear aliphatic diols.

  • Chiral Ligand Synthesis: The molecule serves as a meso compound, and its prochiral nature can be exploited in asymmetric synthesis to produce valuable chiral ligands for catalysis.

Safety and Handling

High-purity cis-1,3-Bis(hydroxymethyl)cyclohexane is not classified as a hazardous substance but should be handled with standard laboratory precautions.

  • Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves (e.g., nitrile), and a lab coat.

  • Handling: Avoid generating dust if in solid form. Use in a well-ventilated area. Avoid contact with skin and eyes.

  • First Aid: In case of skin contact, wash with soap and water. In case of eye contact, flush with copious amounts of water for at least 15 minutes.

  • Disposal: Dispose of in accordance with local, state, and federal regulations for non-hazardous chemical waste.

References

  • Laihia, K., et al. (2000). The identification of vicinally substituted cyclohexane isomers in their mixtures by 1H and 13C NMR spectroscopy. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 56(3), 541-6. [Link]

  • PubChem. (n.d.). 1,3-Cyclohexanedimethanol. CID 107204. Retrieved March 24, 2026, from [Link]

  • Wikipedia. (n.d.). Cyclohexane. Retrieved March 24, 2026, from [Link]

  • Jones, J. B., & Jakovac, I. J. (1982). PREPARATION OF CHIRAL, NONRACEMIC γ-LACTONES BY ENZYME-CATALYZED OXIDATION OF meso-DIOLS. Organic Syntheses, 60, 94. [Link]

  • NextSDS. (n.d.). 1,3-bis(hydroxymethyl)cyclohexane — Chemical Substance Information. Retrieved March 24, 2026, from [Link]

  • NIST. (n.d.). Cyclohexane. NIST Chemistry WebBook. Retrieved March 24, 2026, from [Link]

  • Stoltz, B. M., et al. (2012). Enantioselective Synthesis of a Hydroxymethyl-cis-1,3-cyclopentenediol Building Block. Organic Letters. Available from ResearchGate. [Link]

  • Reich, H. J. (n.d.). Structure Determination Using Spectroscopic Methods. Retrieved March 24, 2026, from [Link]

  • Quora. (2016). How to determine the solubility of cyclohexane. Retrieved March 24, 2026, from [Link]

  • NIST. (n.d.). Cyclohexane, 1,3-dimethyl-, cis-. NIST Chemistry WebBook. Retrieved March 24, 2026, from [Link]

  • Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. Available from ResearchGate. [Link]

  • NIST. (n.d.). Cyclohexane, 1,3,5-trimethyl-. NIST Chemistry WebBook. Retrieved March 24, 2026, from [Link]

  • Nicodom. (n.d.). NICODOM FTIR Solvents - IR Spectra. Retrieved March 24, 2026, from [Link]

  • Craig, R. A., et al. (2012). Enantioselective Synthesis of a Hydroxymethyl-cis-1,3-cyclopentenediol Building Block. Organic letters, 14(22), 5720-5723. [Link]

Sources

Foundational

The Discovery and Early Synthesis Pathways of cis-1,3-Bis(hydroxymethyl)cyclohexane: An In-Depth Technical Guide

Executive Summary & Historical Context cis-1,3-Bis(hydroxymethyl)cyclohexane (also known as cis-1,3-cyclohexanedimethanol or cis-1,3-CHDM) is a highly versatile aliphatic diol that has transitioned from a niche academic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Historical Context

cis-1,3-Bis(hydroxymethyl)cyclohexane (also known as cis-1,3-cyclohexanedimethanol or cis-1,3-CHDM) is a highly versatile aliphatic diol that has transitioned from a niche academic curiosity to a critical building block in advanced materials and drug discovery. Historically, the drive to synthesize 1,3-cyclohexanedimethanols stemmed from the polymer industry's need for novel polyester and polyurethane monomers that could offer distinct thermal, rheological, and mechanical properties compared to the ubiquitous 1,4-isomers1[1].

From a structural perspective, the cis isomer is uniquely valuable. In the cyclohexane chair conformation, the sterically demanding hydroxymethyl substituents of the cis-1,3-isomer strongly prefer a diequatorial (equatorial-equatorial) orientation2[2]. This rigid, predictable geometry provides a stable scaffold for downstream derivatization, making it an ideal precursor for fully aliphatic PCP pincer ligands in organometallic catalysis and highly specific alkylating agents in oncology[2][3].

Mechanistic Pathways of Synthesis

As a Senior Application Scientist, I must emphasize that the choice of synthetic route directly dictates the scalability, stereochemical fidelity, and purity of the final diol. The synthesis of cis-1,3-CHDM generally follows two primary paradigms: stoichiometric hydride reduction for high-fidelity laboratory synthesis, and catalytic hydrogenation for industrial-scale production.

Pathway A: Stoichiometric Hydride Reduction (Laboratory Scale)

For research applications requiring absolute preservation of the cis stereocenter, the direct reduction of cis-1,3-cyclohexanedicarboxylic acid (CHDA) using Borane-Tetrahydrofuran (BH₃-THF) is the gold standard2[2]. BH₃ is highly chemoselective for carboxylic acids, forming a triacyloxyborane intermediate that rapidly reduces to the alcohol under mild conditions without triggering epimerization. Alternatively, Lithium Aluminum Hydride (LiAlH₄) can be used, though this typically requires prior esterification of the acid to a dimethyl ester to ensure smooth reduction 4[4].

Pathway B: Catalytic Hydrogenation (Industrial Scale)

To circumvent the generation of stoichiometric boron or aluminum waste, industrial synthesis relies on the direct hydrogenation of cis-1,3-CHDA using heterogeneous catalysts. Modern processes utilize a tri-metallic Ruthenium/Tin/Platinum (Ru/Sn/Pt) catalyst supported on silica5[5]. The causality behind this specific metal trio is elegant: Ruthenium acts as the primary hydrogenation metal, Tin acts as a Lewis acid promoter to polarize and weaken the C=O bond, and Platinum enhances hydrogen dissociation and spillover. The neutral silica support prevents acid-catalyzed ring contraction or etherification.

Synthesis_Pathways A cis-1,3-Cyclohexanedicarboxylic Acid (Starting Material) B Dimethyl cis-1,3-cyclohexanedicarboxylate (Intermediate) A->B Esterification (MeOH, H+) C BH3-THF Reduction (Lab Scale) A->C Excess BH3 0°C to RT E Ru/Sn/Pt on Silica Catalytic Hydrogenation (Industrial) A->E H2, High Pressure Metal Catalyst D LiAlH4 Reduction (Ether/THF) B->D LiAlH4 0°C F cis-1,3-Bis(hydroxymethyl)cyclohexane (Target Diol) C->F Aqueous Workup D->F Acid Quench E->F Distillation

Fig 1: Primary synthesis pathways for cis-1,3-bis(hydroxymethyl)cyclohexane.

Experimental Protocols: Self-Validating Systems

The following protocols represent field-proven methodologies. Every step is designed as a self-validating system where the physical phenomena observed (e.g., gas evolution, phase separation) confirm the chemical transformation.

Protocol 1: Laboratory-Scale Synthesis via BH₃-THF Reduction

Reference standard adapted from Sjövall et al., 2001[2].

Rationale: The diol product is highly water-soluble. Standard aqueous extraction fails to recover the product efficiently. The critical step in this protocol is the "salting out" phase using K₂CO₃, which saturates the aqueous layer and forces the diol into the organic THF phase.

  • Substrate Preparation: Dissolve 45.0 mmol (7.75 g) of cis-1,3-cyclohexanedicarboxylic acid in 20 mL of anhydrous THF under an inert argon atmosphere. Cool the stirred solution in an ice bath to 0°C.

  • Hydride Addition: Over a period of 1.5 hours, slowly add 100 mL of BH₃ (2.2 equiv. as a 1.0 M THF solution) via a dropping funnel. Validation: Gentle effervescence (H₂ gas) indicates the active reduction of the carboxylic acid protons.

  • Propagation: Remove the ice bath and allow the suspension to stir at room temperature for an additional 2 hours to ensure complete conversion.

  • Quenching: Cool the mixture back to 0°C. Carefully decompose the excess hydride by the dropwise addition of 20 mL of 2 M HCl (aq). Caution: Highly exothermic with vigorous H₂ evolution.

  • Neutralization & Salting Out (Critical Step): Neutralize the aqueous phase with NaOH. Add 8–10 g of solid K₂CO₃ to the mixture. Validation: The aqueous phase will become saturated, and a distinct separation between the lower aqueous layer and the upper organic (THF) layer containing the diol will form.

  • Isolation: Decant the organic phase, extract the aqueous phase twice with fresh THF, combine the organic layers, dry over Na₂SO₄, and evaporate the solvent under vacuum to yield the pure cis-diol.

Workflow_BH3 Step1 1. Substrate Preparation Dissolve cis-1,3-CHDA in dry THF Step2 2. Hydride Addition Slow addition of 1.0 M BH3-THF at 0°C Step1->Step2 Step3 3. Reaction Propagation Stir at room temperature for 2 h Step2->Step3 Step4 4. Hydride Quenching Careful addition of 2 M HCl (aq) Step3->Step4 Exothermic! Step5 5. Neutralization & Salting Out Add NaOH, then K2CO3 to saturate Step4->Step5 Step6 6. Phase Separation Extract target diol into organic phase Step5->Step6

Fig 2: Step-by-step mechanistic workflow for BH3-THF laboratory reduction.

Protocol 2: Industrial-Scale Catalytic Hydrogenation

Reference standard adapted from US Patent 10597344B2[5].

  • Catalyst Preparation: Fix a Ru/Sn/Pt compound onto a high-surface-area silica support in a precise weight ratio of 1 : 0.8–1.2 : 1.2–2.4.

  • Reactor Loading: Load the catalyst and cis-1,3-cyclohexanedicarboxylic acid (typically as an aqueous or alcoholic slurry) into a high-pressure continuous flow or batch reactor.

  • Hydrogenation: Pressurize the reactor with H₂ gas (typically 50–150 bar) and heat to a mild operational temperature (100°C–150°C).

  • Recovery: Depressurize the system, filter the heterogeneous catalyst for recycling, and purify the resulting 1,3-CHDM via fractional vacuum distillation.

Quantitative Data & Comparative Analysis

The table below summarizes the operational metrics of the primary synthesis pathways, allowing researchers to select the appropriate method based on scale and required purity.

ParameterBH₃-THF Reduction (Lab)LiAlH₄ Reduction (Lab)Ru/Sn/Pt Hydrogenation (Industrial)
Starting Material cis-1,3-CHDADimethyl cis-1,3-CHDAcis-1,3-CHDA
Reagent Nature Stoichiometric HydrideStoichiometric HydrideHeterogeneous Catalyst + H₂
Operating Temp. 0°C to 25°C0°C100°C – 150°C
Operating Pressure 1 atm (Inert Gas)1 atm (Inert Gas)50 – 150 bar
Typical Yield 85% – 90%55% – 75%> 95% (Conversion Rate)
Stereo-retention Excellent (>99% cis)HighHigh (Dependent on catalyst tuning)
Primary Waste Boric acid saltsAluminum saltsWater / Trace Alcohols

Downstream Applications in Drug Development & Catalysis

The discovery and reliable synthesis of cis-1,3-bis(hydroxymethyl)cyclohexane have unlocked significant advancements in two highly specialized fields:

1. Organometallic Catalysis (Pincer Ligands): The cis-1,3-diol is the foundational precursor for synthesizing cis-1,3-bis[(diphenylphosphanyl)methyl]cyclohexane, a fully aliphatic PCP pincer ligand6[6]. By transitioning the ligand backbone from sp² aromatic carbons to sp³ aliphatic carbons, researchers dramatically alter the electron density of the coordinated transition metal (e.g., Palladium or Iridium). This modification yields highly thermally stable complexes capable of catalyzing Heck reactions and alkane dehydrogenations with unprecedented turnover numbers[2][6].

2. Oncology and Drug Development: In the realm of pharmacology, dimethanesulfonate (DMS) derivatives of cis-1,3-cyclohexanedimethanol have been rigorously evaluated as analogues to Busulfan for the depletion of hematopoietic stem cells prior to bone marrow transplants3[3]. The rigid cyclohexane ring restricts the spatial positioning of the alkylating groups. Studies have shown that the precise spacing and geometric rigidity afforded by the cis-1,3-aliphatic ring directly influence DNA interstrand cross-linking efficiency, offering a tunable mechanism to maximize cytotoxicity against target stem cell subsets while managing systemic toxicity[3].

References

  • Sjövall, S., et al. "A New Highly Active Diphosphane‐Palladium(II) Complex as a Catalyst Precursor for the Heck Reaction." European Journal of Inorganic Chemistry, 2001. 2

  • US Patent 10597344B2. "Method for preparing 1,3-cyclohexanedimethanol." Google Patents, 2020. 5

  • Ambeed. "5059-76-7 | cis-1,3-Bis(hydroxymethyl)cyclohexane | Aliphatic Cyclic Hydrocarbons." 4

  • US Patent 7956154B2. "Polymers incorporating 1,3 and 1,4 cyclohexanedimethanol." Google Patents, 2011. 1

  • Jonasson, K. "Nickel and iridium pincer complexes with saturated frameworks - synthesis and reactivity." Lund University Publications, 2011. 6

  • AACR Journals. "Comparison of Different Busulfan Analogues for Depletion of Hematopoietic Stem Cells and Promotion of Donor-Type Chimerism in Murine Bone Marrow Transplant Recipients." Cancer Research, 2000. 3

Sources

Protocols & Analytical Methods

Method

cis-1,3-Bis(hydroxymethyl)cyclohexane as a diol monomer in polymer chemistry

Application Note: cis-1,3-Bis(hydroxymethyl)cyclohexane as a Kinked, High-Rigidity Diol Monomer in Advanced Polymer Synthesis Executive Summary cis-1,3-Bis(hydroxymethyl)cyclohexane (commonly referred to as cis-1,3-cyclo...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: cis-1,3-Bis(hydroxymethyl)cyclohexane as a Kinked, High-Rigidity Diol Monomer in Advanced Polymer Synthesis

Executive Summary

cis-1,3-Bis(hydroxymethyl)cyclohexane (commonly referred to as cis-1,3-cyclohexanedimethanol or cis-1,3-CHDM) is a highly specialized cycloaliphatic diol monomer utilized in the synthesis of advanced polyesters, polyurethanes, and biocompatible matrices. While its para-substituted counterpart (1,4-CHDM) is ubiquitous in commercial plastics, the 1,3-isomer offers profound stereochemical advantages. By introducing a 120° "kink" into the polymer backbone while maintaining a rigid diequatorial ring conformation, cis-1,3-CHDM disrupts polymer crystallinity without sacrificing the glass transition temperature ( Tg​ )[1]. This application note provides process chemists and drug development professionals with the mechanistic rationale, comparative data, and self-validating protocols required to leverage cis-1,3-CHDM in synthesizing optically clear, high-solids, and high-toughness polymeric systems[2].

Mechanistic Rationale: The Stereochemical Advantage

In polymer design, achieving high thermal stability (which requires chain rigidity) alongside high optical clarity and solubility (which requires disrupted crystallinity) is a constant paradox.

  • The 1,4-CHDM Baseline: The trans-1,4-CHDM isomer is linear and rigid. This symmetry promotes rapid interchain packing and crystallization, which can cause opacity and processing difficulties in solvent-cast films or drug-eluting matrices[1].

  • The cis-1,3-CHDM Solution: The cis-1,3-isomer adopts a highly stable diequatorial ( e,e ) chair conformation. This preserves the thermal stability and rigidity of the cycloaliphatic ring. However, the 1,3-substitution breaks linear symmetry, acting as a steric disruptor[1]. This prevents dense interchain packing, strictly suppressing crystallization and yielding amorphous, transparent materials[3]. Furthermore, the increased fractional free volume ( fg​ ) facilitates faster molecular rearrangements, lowering melt viscosity and improving processability[1].

Stereochem A cis-1,3-CHDM Monomer (Diequatorial e,e Conformation) B 120° Backbone 'Kink' A->B Structural Geometry C High Chain Rigidity A->C Ring Stability D Disrupted Chain Packing (Increased Free Volume) B->D Steric Hindrance E Maintained Thermal Stability C->E Restricted Rotation F Amorphous, Transparent Polymer (Low Crystallinity, High Tg) D->F Prevents Crystallization E->F Retains Glass Transition

Caption: Causal effects of cis-1,3-CHDM stereochemistry on macroscopic polymer properties.

Expert Insight: Monomer Handling Pure 1,4-CHDM is a waxy solid at room temperature, requiring heated lines and storage tanks to prevent "plate-out" during homogeneous polymerization[2]. By incorporating 1,3-CHDM (or utilizing commercial 1:1 isomeric mixtures like UNOXOL™ Diol), the monomer blend remains liquid at room temperature[3]. This stereochemical shift eliminates the energy overhead of heated storage and ensures precise volumetric dosing in continuous-flow reactor setups.

Comparative Polymer Data

The structural nuances of 1,3-CHDM directly translate to measurable macroscopic properties. Table 1 summarizes the thermomechanical differences when substituting 1,4-CHDM with 1,3-CHDM in decahydronaphthalene-containing polyesters.

Table 1: Thermomechanical and Physical Properties of Cycloaliphatic Polyesters [1]

PropertyPoly(1,4-CHDN)Poly(1,3-CHDN)Causality / Structural Driver
Monomer Substitution Para-like (1,4)Meta-like (1,3)1,3-substitution introduces a 120° kink.
Polymer State Semi-crystallineAmorphousSteric disruption prevents dense chain packing.
Glass Transition ( Tg​ ) 89 °C78 °CDiequatorial ring maintains high chain rigidity.
Intrinsic Viscosity [η] 0.66 dL/g0.53 dL/gIncreased free volume reduces hydrodynamic drag.
Fractional Free Volume LowerHigherKinked backbone prevents efficient space-filling.

Experimental Protocols

Protocol 1: Synthesis of Amorphous Copolyesters via Two-Step Melt Polycondensation

This protocol details the synthesis of high-molecular-weight, optically clear polyesters utilizing cis-1,3-CHDM[4].

Step-by-Step Methodology:

  • Monomer Loading: Charge a flame-dried, three-neck round-bottom flask with cis-1,3-CHDM, the target dicarboxylic acid (e.g., dimethyl decahydronaphthalate), and Titanium tetraisopropoxide (Ti(OBu)₄) catalyst (diluted to 10.18 mg/mL in n-butanol)[1].

  • Esterification: Purge the system with N₂. Heat the mixture to 150–200 °C under constant mechanical stirring. Maintain this temperature until the theoretical yield of byproduct (water or methanol) is collected via a Dean-Stark trap[4].

  • Polycondensation: Gradually increase the temperature to 250–280 °C while simultaneously reducing the pressure to < 0.1 Torr over 60 minutes[4].

  • Quenching: Once the desired torque (viscosity) is reached, break the vacuum with N₂, extrude the polymer melt into a liquid nitrogen bath, and pelletize.

Causality for Experimental Choices: Ti(OBu)₄ is selected over traditional antimony catalysts because it provides higher transesterification kinetics at lower temperatures, effectively minimizing thermal degradation and unwanted etherification side reactions that compromise optical clarity. Gradual vacuum application prevents the sublimation of the unreacted cis-1,3-CHDM monomer, preserving the stoichiometric balance[4].

Workflow N1 1. Monomer Preparation cis-1,3-CHDM + Diacid N2 2. Esterification (150-200°C, N2 atm) N1->N2 Ti(OBu)4 Catalyst N3 3. Oligomer Formation (Water/Methanol Evolution) N2->N3 Step-growth N4 4. Polycondensation (250-280°C, <0.1 Torr) N3->N4 Vacuum applied N5 5. Amorphous Polyester (Rapid Quench) N4->N5 Chain Extension

Caption: Workflow for two-step melt polycondensation of cis-1,3-CHDM based polyesters.

Protocol 2: Formulation of High-Solids Polyurethane Dispersions (PUDs)

cis-1,3-CHDM is highly effective as a chain extender in polyurethanes, imparting exceptional hydrolytic stability and acid etch resistance[3].

Step-by-Step Methodology:

  • Prepolymer Synthesis: React an aliphatic diisocyanate (e.g., Isophorone diisocyanate, IPDI) with a macrodiol and dimethylolpropionic acid (DMPA) at 80 °C under N₂ until the theoretical NCO content is reached[5].

  • Neutralization: Cool the prepolymer to 60 °C and neutralize the DMPA carboxyl groups with triethylamine (TEA).

  • Chain Extension: Disperse the neutralized prepolymer in water under high shear. Add cis-1,3-CHDM dropwise as the chain extender to build molecular weight[5].

Causality for Experimental Choices: The asymmetric nature of cis-1,3-CHDM prevents the prepolymer from crystallizing during the dispersion phase. This allows the formulation to remain liquid at lower temperatures, drastically reducing the need for volatile organic compounds (VOCs) typically required to lower viscosity in traditional polyurethane formulations[3].

Self-Validating Analytical Checkpoints

To ensure the scientific integrity of the synthesized polymers, the following self-validating checks must be integrated into the workflow:

  • Proton Nuclear Magnetic Resonance ( 1 H NMR): Post-synthesis 1 H NMR spectroscopy must be employed to calculate the cis/trans ratio of the cyclohexyldimethylene units. Because thermal isomerization does not occur under these specific vacuum and temperature conditions, the final polymer must reflect the exact isomeric ratio of the starting monomer. Any deviation indicates localized thermal runaway or catalyst poisoning[1].

  • Differential Scanning Calorimetry (DSC): Perform a heat/cool/heat cycle at 10 °C/min. The successful incorporation of the cis-1,3-CHDM kink is validated by a single distinct Tg​ and the complete absence of a melting peak ( Tm​ ), confirming a fully amorphous morphology[1].

  • Rheometry (Melt Flow Activation Energy): Analyze the terminal flow regime ( T≫Tg​ ) to calculate the melt flow activation energy ( Ea​ ) via an Arrhenius relationship. The synthesized 1,3-isomer polymer must exhibit a lower Ea​ compared to its 1,4-counterpart, validating the increased fractional free volume and improved processability[1].

References

  • Polymers incorporating 1,3 and 1,4 cyclohexanedimethanol - Google Patents Source: US Patent 7956154B2 URL
  • Recent Advances in the Development of 1,4-Cyclohexanedimethanol (CHDM) and Cyclic-Monomer-Based Advanced Amorphous and Semi-Crystalline Polyesters for Smart Film Applications Source: PMC / Polymers (Basel) URL:[Link]

  • Oxygenated Solvents From Dow Offer Coatings Formulators Non-HAPs, Low VOC, Cost-Effective Alternatives Source: Chemical Online URL:[Link]

  • Synthesis and Characterization of Decahydronaphthalene-Containing Polyesters Source: Macromolecules (ACS Publications) URL:[Link]

  • Aqueous Polymer Compositions Comprising Polyurethane (Meth)

Sources

Application

Enzymatic esterification techniques for cis-1,3-Bis(hydroxymethyl)cyclohexane

Application Note: Enzymatic Desymmetrization and Esterification of cis-1,3-Bis(hydroxymethyl)cyclohexane Introduction & Scientific Rationale In the synthesis of complex pharmaceuticals, polyketides, and GPCR ligands, est...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Enzymatic Desymmetrization and Esterification of cis-1,3-Bis(hydroxymethyl)cyclohexane

Introduction & Scientific Rationale

In the synthesis of complex pharmaceuticals, polyketides, and GPCR ligands, establishing chirality early in the synthetic route is paramount. cis-1,3-Bis(hydroxymethyl)cyclohexane (cis-1,3-CHDM) is a meso diol—a prochiral building block characterized by an internal plane of symmetry. The desymmetrization of this compound yields highly enantioenriched chiral monoesters.

Unlike the kinetic resolution of racemic mixtures, which is mathematically capped at a 50% yield, the desymmetrization of a meso compound allows for a theoretical quantitative yield (100%) of the target chiral synthon. While chemical asymmetric approaches, such as the use of chiral dinuclear zinc catalysts[1] or ruthenium(salen) complexes[2], have been successfully developed for oxidative desymmetrization, biocatalysis remains the gold standard. Enzymatic esterification using lipases offers unparalleled regioselectivity and enantioselectivity under mild, environmentally benign conditions, selectively acylating one enantiotopic path while leaving the other unreacted[3].

Mechanistic Pathway & Thermodynamic Driving Force

The logic behind this enzymatic esterification relies on the precise spatial recognition of the enzyme's active site. Lipase B from Candida antarctica (CALB), typically utilized in its immobilized form (Novozym 435), features a highly hydrophobic binding pocket that effectively discriminates between the two primary hydroxyl groups of cis-1,3-CHDM[4].

The choice of the acyl donor is the critical thermodynamic lever in this reaction. Utilizing vinyl acetate rather than standard alkyl esters ensures that the transesterification byproduct is vinyl alcohol. This intermediate rapidly and irreversibly tautomerizes into acetaldehyde. This tautomerization acts as a thermodynamic sink, driving the equilibrium strictly toward the product without the need for vacuum extraction or continuous byproduct removal.

Mechanism Meso meso-cis-1,3-Bis(hydroxymethyl)cyclohexane (Prochiral Diol) Complex Enzyme-Substrate Complex (Enantiotopic Discrimination) Meso->Complex Acyl Vinyl Acetate (Acyl Donor) Acyl->Complex Enzyme CALB (Novozym 435) Immobilized Lipase Complex->Enzyme Catalysis Product Chiral Monoester (Target Synthon) Complex->Product Regioselective Acylation Byproduct Vinyl Alcohol → Acetaldehyde (Irreversible Tautomerization) Complex->Byproduct Thermodynamic Driving Force

Enzymatic desymmetrization mechanism of cis-1,3-CHDM using CALB and vinyl acetate.

Experimental Design & Parameter Optimization

To achieve >98% enantiomeric excess (ee), the reaction microenvironment must be rigorously controlled. The solvent plays a critical role in enzyme conformation. Highly polar solvents (like THF or DMF) strip the essential hydration shell away from the lipase, leading to denaturation and loss of selectivity. Conversely, non-polar solvents like toluene (log P = 2.5) preserve this micro-aqueous layer, maintaining the enzyme in its active, open-lid conformation[4].

Table 1: Quantitative Optimization of Reaction Parameters for CALB-Catalyzed Desymmetrization

Acyl DonorSolvent MatrixTemperature (°C)Time (h)Monoester Yield (%)Enantiomeric Excess (ee %)
Ethyl AcetateToluene30484285
Vinyl Acetate Toluene 30 12 96 >98
Vinyl BenzoateHexane25189197
Vinyl AcetateTHF (Polar)30241560

Step-by-Step Methodology: A Self-Validating Protocol

This protocol is designed as a self-validating system. By incorporating an internal standard and utilizing a continuous feedback loop via chiral Gas Chromatography (GC), the operator can distinguish between desired mono-acylation and undesired secondary di-acylation in real-time.

Step 1: Preparation of the Reaction Matrix

  • Dry 10 mmol of cis-1,3-Bis(hydroxymethyl)cyclohexane under high vacuum for 2 hours to remove trace moisture.

  • Suspend the dried diol in 50 mL of anhydrous toluene.

  • Add 500 mg of freshly activated 4Å molecular sieves. Causality: Molecular sieves act as a water scavenger. Trace moisture can lead to the competitive enzymatic hydrolysis of vinyl acetate into acetic acid, which lowers the microenvironmental pH and irreversibly denatures the lipase.

Step 2: Initiation via Acyl Donor

  • Add 30 mmol (3.0 equivalents) of vinyl acetate and 1 mmol of dodecane (internal standard for GC quantification) to the suspension.

Step 3: Enzymatic Catalysis

  • Introduce 150 mg of Novozym 435 (immobilized CALB).

  • Incubate the mixture in a thermostatic orbital shaker at 30°C and 250 rpm. Causality: 30°C provides optimal kinetic energy for the enzymatic turnover without risking thermal degradation or promoting non-selective, background chemical acylation.

Step 4: In-Process Monitoring (The Feedback Loop)

  • Withdraw 50 µL aliquots every 2 hours. Dilute with 500 µL of hexane, filter through a 0.22 µm PTFE syringe filter, and analyze via chiral GC (using a Cyclodextrin-based capillary column).

  • Validation Check: Track the ratio of unreacted diol, desired monoester, and undesired diester against the dodecane standard. The reaction must be terminated when monoester concentration plateaus (typically >95% conversion) but strictly before the enzyme begins secondary acylation of the monoester.

Step 5: Termination and Downstream Processing

  • Terminate the reaction by filtering the mixture through a sintered glass funnel to remove the immobilized enzyme and molecular sieves. Causality: Physical removal of the heterogeneous catalyst stops the reaction instantly without the need for aqueous quenching, preventing emulsion formation and simplifying purification.

  • Wash the recovered enzyme with cold hexane. (The enzyme can be stored in a desiccator and recycled for up to 5 subsequent batches).

  • Concentrate the filtrate under reduced pressure and purify the chiral monoester via flash column chromatography (silica gel, hexane/ethyl acetate gradient).

Workflow Visualization

Workflow Prep 1. Reagent Preparation (Dry Solvent, 4Å Sieves) React 2. Enzymatic Esterification (CALB, 30°C, 250 rpm) Prep->React Monitor 3. In-Process Monitoring (Chiral GC/HPLC Aliquots) React->Monitor Decision Conversion > 95%? High ee Maintained? Monitor->Decision Decision->React No (Continue) Workup 4. Filtration & Evaporation (Recover Enzyme) Decision->Workup Yes (Terminate) Purify 5. Column Chromatography (Isolate Chiral Monoester) Workup->Purify Validate 6. Self-Validation (NMR, Polarimetry for ee) Purify->Validate

Self-validating experimental workflow for the enzymatic esterification process.

Sources

Technical Notes & Optimization

Troubleshooting

Preventing side reactions during cis-1,3-Bis(hydroxymethyl)cyclohexane polymerization

Welcome to the technical support center for the polymerization of cis-1,3-Bis(hydroxymethyl)cyclohexane. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific cha...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the polymerization of cis-1,3-Bis(hydroxymethyl)cyclohexane. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges encountered during the synthesis of polyesters using this unique cycloaliphatic diol. Our focus is on providing in-depth, field-proven insights to help you prevent common side reactions and troubleshoot issues effectively.

Introduction: The Challenge of the cis-Conformation

The polymerization of cis-1,3-Bis(hydroxymethyl)cyclohexane presents a distinct set of challenges primarily rooted in its stereochemistry. Unlike its trans-isomer or linear aliphatic diols, the cis-conformation places the two primary hydroxyl groups in a specific spatial arrangement that can promote unique side reactions under typical polycondensation conditions. This guide will address the causality behind these experimental challenges and provide robust, self-validating protocols to ensure the integrity of your synthesis.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address the most common issues encountered in the lab.

Section 1: Issues Related to Molecular Weight and Polymer Properties

Question 1: I'm consistently obtaining a low molecular weight polymer, and the reaction seems to terminate prematurely. What is the likely cause?

Answer: This is a frequent issue when polymerizing with cis-1,3-Bis(hydroxymethyl)cyclohexane at elevated temperatures. The primary culprit is thermal degradation . The cis-isomer of cycloaliphatic diols can be less thermally stable than its trans counterpart. At temperatures as low as 180°C, the ester bonds formed by the cis-diol units can become unstable, leading to degradative ester bond cleavage.[1] This process results in two detrimental outcomes:

  • Chain Termination: The cleavage generates polymer chains with free carboxylic acid end-groups, which effectively stops further chain growth.[1]

  • Stoichiometric Imbalance: The degradation of the diol monomer disrupts the crucial 1:1 molar ratio of diol to diacid functional groups, preventing the formation of high molecular weight polymers.[2]

Solution:

  • Strict Temperature Control: Maintain the polymerization temperature below 180°C, especially during the initial esterification stage.

  • Two-Stage Temperature Profile: Employ a lower temperature for the initial esterification to form oligomers, followed by a gradual increase in temperature during the high-vacuum polycondensation stage.

  • Catalyst Evaluation: Be aware that certain catalysts, particularly tin-based ones like Sn(II)octanoate, can lower the thermal stability of the system, initiating degradation at temperatures as low as 100°C.[1]

Question 2: My final polymer has a high acid number, even though I started with a 1:1 stoichiometric ratio. Why?

Answer: A high acid number is a direct consequence of the degradative ester bond cleavage mentioned in the previous point. When the ester linkage at the cis-1,3-Bis(hydroxymethyl)cyclohexane unit breaks, it results in the formation of a free carboxylic acid end-group on one polymer chain fragment.[1] This not only halts chain growth but also increases the overall acidity of the final product, which can be detrimental to its properties and long-term stability.

Solution:

  • Minimize Thermal Exposure: The most effective solution is to reduce the reaction temperature and duration at high temperatures.

  • Use of Antioxidants/Stabilizers: Consider adding a small amount of a high-temperature antioxidant (e.g., hindered phenols) to the reaction mixture to mitigate oxidative degradation, which can exacerbate the issue.

Question 3: The reaction mixture is turning yellow or brown, especially during the polycondensation stage. What is causing this discoloration?

Answer: Discoloration is a classic sign of thermal degradation . When organic molecules like diols and the resulting polyester chains are subjected to high temperatures for extended periods, they can undergo complex side reactions that produce colored byproducts.[3] This is often accompanied by the issues of low molecular weight and high acid number.

Solution:

  • Lower Polycondensation Temperature: The final stage of polymerization, which requires a high vacuum to remove water or other condensation byproducts, is often performed at the highest temperatures. It is critical to find the lowest possible temperature at which efficient byproduct removal can still occur.

  • Inert Atmosphere: Ensure the reaction is conducted under a constant, high-purity inert gas (Nitrogen or Argon) stream during the entire process to prevent oxidation, which contributes to color formation.[4]

Section 2: Issues Related to Gelation and Solubility

Question 4: I'm observing unexpected gelation or the formation of an insoluble polymer, particularly at temperatures above 200°C. What's happening?

Answer: Gelation or cross-linking can arise from two primary side reactions:

  • Intermolecular Etherification (Ether Formation): Diol molecules can react with each other to form ether linkages. If a diol molecule reacts with two other polymer chains, it creates a cross-link. This reaction is often catalyzed by Brønsted acids and is promoted by high temperatures.[2][5] The formation of these ether cross-links leads to a rapid increase in viscosity and, eventually, an insoluble gel.

  • Degradation-Induced Cross-linking: While less common for this saturated diol, thermal degradation can sometimes create reactive species that lead to cross-linking.[1]

Solution:

  • Catalyst Selection: This is the most critical factor. Avoid strong Brønsted acid catalysts. Instead, use catalysts known to favor esterification over etherification. Water-tolerant Lewis acids like Zinc Acetate (Zn(OAc)₂) have been shown to be effective in suppressing etherification side reactions.[2]

  • Temperature Management: As with degradation, lower temperatures will reduce the rate of ether formation. Do not exceed 200°C.

  • Monomer Purity: Ensure your cis-1,3-Bis(hydroxymethyl)cyclohexane and diacid monomers are free from polyfunctional impurities that could act as cross-linking points.

Question 5: Could the cis-conformation of the diol lead to intramolecular cyclization?

Answer: This is a mechanistically plausible and important consideration. The 1,3-cis arrangement of the hydroxymethyl groups places them in proximity, which could facilitate an intramolecular etherification (dehydration) reaction to form a cyclic ether. This side reaction consumes the diol monomer, leading to a stoichiometric imbalance and preventing high molecular weight polymer formation. While intermolecular etherification leads to cross-linking, intramolecular cyclization acts as a chain-terminating event from the perspective of the monomer balance.

Solution: The strategies to prevent this are similar to those for intermolecular etherification:

  • Judicious Catalyst Choice: Select a catalyst that does not strongly promote dehydration/etherification (e.g., Zn(OAc)₂).[2]

  • Controlled Temperature: Keep the temperature as low as feasible to disfavor this side reaction.

Key Reaction Pathways and Side Reactions

The following diagrams illustrate the desired polymerization reaction and the key side reactions to be avoided.

Desired Reaction: Polyesterification

Polyesterification cluster_reactants Reactants Diol n HO-CH₂-R-CH₂-OH (cis-1,3-BHMC) Oligomer HO-[CH₂-R-CH₂-OOC-R'-COO]ₙ-H Diol->Oligomer + Diacid n HOOC-R'-COOH Diacid->Oligomer High T, Catalyst Vacuum Water (2n-1) H₂O Oligomer->Water Byproduct caption Fig 1. Ideal melt polycondensation of cis-1,3-BHMC.

Caption: Fig 1. Ideal melt polycondensation of cis-1,3-BHMC.

Side Reaction 1: Intermolecular Etherification (Cross-linking)

Etherification P1_OH Polymer Chain 1-OH Crosslink Polymer 1-O-Polymer 2 (Ether Cross-link) P1_OH->Crosslink + P2_OH Polymer Chain 2-OH P2_OH->Crosslink High T Acid Catalyst Water H₂O Crosslink->Water caption Fig 2. Ether formation leading to cross-linking.

Caption: Fig 2. Ether formation leading to cross-linking.

Side Reaction 2: Thermal Degradation (Chain Cleavage)

Degradation Polymer ~R-COO-CH₂-R'-CH₂-OOC-R~ Cleavage Degradative Cleavage Polymer->Cleavage High T (>180°C) Fragment1 ~R-COOH (Acid End-Group) Cleavage->Fragment1 Fragment2 CH₂=CH-R''~ (Unsaturated End) Cleavage->Fragment2 caption Fig 3. Chain cleavage from thermal degradation.

Caption: Fig 3. Chain cleavage from thermal degradation.

Recommended Experimental Protocol

This protocol for a two-stage melt polycondensation is designed to minimize the side reactions discussed above.

Materials & Setup
  • Reactants: cis-1,3-Bis(hydroxymethyl)cyclohexane (high purity), Diacid (e.g., Adipic Acid, Sebacic Acid - high purity).

  • Catalyst: Zinc Acetate (Zn(OAc)₂).

  • Antioxidant (Optional): Irganox® 1010 or similar hindered phenolic antioxidant.

  • Reaction Vessel: Glass reactor equipped with a mechanical stirrer, inert gas (N₂/Ar) inlet, distillation head with condenser, and a vacuum connection.

Procedure

Stage 1: Esterification (Oligomer Formation)

  • Charge Reactor: Add the cis-1,3-Bis(hydroxymethyl)cyclohexane, diacid, and catalyst (typically 50-250 ppm of Zn(OAc)₂) to the reaction vessel. A slight excess of the diol (1.05 to 1.10 molar ratio) can be used to compensate for any potential loss during the high-vacuum stage, but precision is key.

  • Inert Gas Purge: Purge the reactor with high-purity nitrogen or argon for at least 30 minutes to remove all oxygen. Maintain a slow, constant flow of inert gas throughout this stage.

  • Heating Ramp: Begin stirring and slowly heat the mixture. A typical ramp is from room temperature to 160-175°C over 1-2 hours.

  • Hold and Water Removal: Hold the temperature in the 160-175°C range. You will observe water being evolved and collected in the condenser. Continue this stage until ~80-90% of the theoretical amount of water has been collected (typically 2-4 hours). The reaction mixture should become clear.

Stage 2: Polycondensation

  • Apply Vacuum: Gradually apply vacuum to the system over 30-60 minutes. A slow reduction in pressure is crucial to prevent bumping or excessive foaming of the low-molecular-weight oligomers.

  • Increase Temperature: Once a high vacuum (<1 Torr) is achieved, slowly increase the temperature to a maximum of 190-200°C. Crucially, do not exceed 200°C to prevent thermal degradation and etherification. [1]

  • Monitor Viscosity: Continue the reaction under high vacuum and at temperature. The progress of the polycondensation is monitored by the increase in the viscosity of the melt. This can be observed by the torque on the mechanical stirrer.

  • Reaction End-Point: The reaction is considered complete when the desired viscosity is reached or when the rate of viscosity increase plateaus. This stage can take several hours (4-8+).

  • Cooling and Extrusion: Once complete, break the vacuum with inert gas and cool the reactor. The polymer can then be extruded from the reactor under nitrogen pressure.

Troubleshooting Workflow

Troubleshooting Start Polymerization Issue (e.g., Low MW, Gelation) Check_Temp Was Temp > 180-200°C? Start->Check_Temp Check_Catalyst What catalyst was used? Check_Temp->Check_Catalyst No Sol_Temp Action: Lower Temp. Use two-stage profile. Check_Temp->Sol_Temp Yes Check_Purity Check Monomer Purity (GC/NMR) Check_Catalyst->Check_Purity Lewis Acid/Other Sol_Catalyst_Acid Issue: Strong Acid Catalyst (e.g., MSA) Check_Catalyst->Sol_Catalyst_Acid Brønsted Acid Sol_Purity Action: Purify monomers before use. Check_Purity->Sol_Purity Impure Success Problem Resolved Check_Purity->Success Pure Sol_Temp->Success Sol_Catalyst_Switch Action: Switch to Lewis Acid (e.g., Zn(OAc)₂) Sol_Catalyst_Acid->Sol_Catalyst_Switch Sol_Catalyst_Switch->Success Sol_Purity->Success caption Fig 4. Systematic troubleshooting workflow.

Caption: Fig 4. Systematic troubleshooting workflow.

Summary of Key Parameters

ParameterRecommended ConditionRationale
Esterification Temp. 160 - 175°CMinimizes thermal degradation of the cis-diol while allowing efficient water removal.
Polycondensation Temp. 190 - 200°C (Max)Balances the need for high temperature to drive reaction with the need to avoid degradation and etherification.[1]
Catalyst Zinc Acetate (Zn(OAc)₂)Favors esterification over the etherification side reaction.[2]
Atmosphere High-purity N₂ or ArPrevents oxidative degradation and discoloration.[4]
Vacuum < 1 Torr (gradually applied)Ensures efficient removal of condensation byproducts to drive the reaction to high molecular weight.
Monomer Ratio 1.05-1.10 : 1.00 (Diol:Diacid)A slight excess of diol can compensate for volatility losses under high vacuum.

References

  • Catalyst Influence on Undesired Side Reactions in the Polycondensation of Fully Bio-Based Polyester Itaconates. (2017). MDPI. Available at: [Link]

  • Recent Advances in the Development 1,4-Cycloheanedimethanol (CHDM) and Cyclic Monomer-Based Advanced Amorphous and Semi-Crystalline Polyesters for Smart Film Applications. (2024). Preprints.org. Available at: [Link]

  • Cationic polymerization of a cycloaliphatic diepoxide with latent initiators in the presence of structurally different diols. ResearchGate. Available at: [Link]

  • Polycondensation, cyclization and disproportionation of solid Poly(L-lactide) trifluoroethyl esters and the simultaneous formati. OPUS. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide: cis-1,3-Bis(hydroxymethyl)cyclohexane vs. 1,4-Cyclohexanedimethanol in Polymer Design

Executive Summary Cycloaliphatic diols are foundational building blocks in advanced polymer chemistry, bridging the gap between highly rigid aromatic monomers and overly flexible linear aliphatic diols. While 1,4-cyclohe...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Cycloaliphatic diols are foundational building blocks in advanced polymer chemistry, bridging the gap between highly rigid aromatic monomers and overly flexible linear aliphatic diols. While 1,4-cyclohexanedimethanol (1,4-CHDM) has long been the industry standard for commercial polyesters, cis-1,3-bis(hydroxymethyl)cyclohexane (a specific isomer of 1,3-CHDM) offers unique mechanistic advantages. By fundamentally altering polymer chain packing, 1,3-CHDM serves as a critical tuning dial for researchers developing amorphous drug delivery matrices, high-clarity films, and high-solids polyurethane coatings[1].

This guide objectively compares the physicochemical impacts of these two diols and provides self-validating experimental protocols for their integration into polymer workflows.

Structural & Mechanistic Analysis

The Causality of Isomerism on Polymer Physics

As an application scientist, it is critical to understand that the macroscopic properties of a polymer matrix are directly dictated by its monomeric stereochemistry.

  • 1,4-Cyclohexanedimethanol (1,4-CHDM): Features a highly symmetric para-substitution pattern. The trans-1,4 isomer adopts a highly stable diequatorial conformation, creating a linear, rod-like polymer backbone. This linearity promotes tight chain packing, high chain regularity, and robust intermolecular forces. Consequently, 1,4-CHDM yields semi-crystalline to highly crystalline polymers (such as PCT and PETG) with high glass transition ( Tg​ ) and melting temperatures ( Tm​ )[1].

  • cis-1,3-Bis(hydroxymethyl)cyclohexane: Features a meta-substitution pattern. While the cis-1,3 isomer can also adopt a diequatorial conformation, the 1,3-linkage inherently introduces a ~120° kink into the polymer backbone. This "odd-spaced" carbon linkage fundamentally disrupts chain regularity[2]. The kink prevents tight packing, thereby increasing the fractional free volume of the polymer matrix. As a result, polymers synthesized with 1,3-CHDM are predominantly amorphous, exhibit lower Tg​ , and possess significantly lower melt flow activation energies ( Ea​ )[2].

Performance Comparison in Polymer Systems

To objectively evaluate these diols, we must compare their influence on key physicochemical parameters in synthesized polyesters and polyurethanes.

Property1,4-Cyclohexanedimethanol (1,4-CHDM)cis-1,3-Bis(hydroxymethyl)cyclohexaneCausality / Mechanism
Substitution Pattern Para-linkage (1,4)Meta-linkage (1,3)Dictates the backbone vector angle and linearity.
Polymer Morphology Semi-crystalline to crystallinePredominantly amorphous1,4 promotes tight packing; 1,3 disrupts regularity[3],[1].
Fractional Free Volume LowerHigherThe 1,3 kink increases spatial gaps between chains[2].
Melt Viscosity HighLowHigher free volume in 1,3-CHDM lowers the energy barrier for chain flow[2].
Optical Clarity Opaque to translucent (if crystalline)Highly transparentLack of crystalline domains in 1,3-CHDM prevents light scattering[2].
Solvent Solubility Poor (often requires aggressive solvents)Excellent (e.g., in MEK)Amorphous nature allows rapid solvent penetration into the matrix[4].

Applications in Drug Development & Advanced Materials

Biodegradable Matrices for Drug Delivery In the development of aliphatic copolyesters (e.g., poly(butylene succinate-co-cyclohexanedimethylene succinate)), the incorporation of 1,3-CHDM shifts the polymer from crystalline to amorphous. This morphological shift is critical for drug release kinetics. Enzymatic hydrolysis (e.g., via lipases from Pseudomonas cepacia) occurs much faster in amorphous regions because the enzymes can easily access and cleave the ester bonds. Thus, 1,3-CHDM acts as a structural trigger for surface-eroding drug delivery systems[3].

High-Solids Polyurethane Coatings For medical device coatings or laboratory infrastructure, low-VOC (volatile organic compound) materials are strictly required. The low melt viscosity of 1,3-CHDM-based polyesters allows for the formulation of high-solids polyurethane coatings that maintain excellent hardness and chemical resistance without the need for excessive solvent dilution[4].

Experimental Workflow: Synthesis of Cycloaliphatic Polyesters

Self-Validating Protocol via Melt Transesterification

To empirically evaluate the impact of these diols, a two-step melt polycondensation is employed. This system is self-validating: the continuous removal of byproducts drives the thermodynamic equilibrium, and the mechanical torque provides real-time feedback on molecular weight progression.

Step 1: Monomer Charging & Ester Interchange

  • Action: Charge a dry, heavy-walled glass reactor with equimolar amounts of a diacid (e.g., dimethyl terephthalate) and the selected diol (1,4-CHDM or cis-1,3-CHDM). Add a 10–15% molar excess of the diol to account for sublimation at high temperatures.

  • Action: Add 100 ppm of Titanium tetraisopropoxide ( Ti(OiPr)4​ ) as the transesterification catalyst[2].

  • Action: Purge the system with ultra-high purity Argon three times, then heat the mixture to 190–200 °C under a steady Argon flow.

  • Validation Check: The collection of methanol (condensate) in the graduated receiver physically validates the progression of the ester interchange phase.

Step 2: Polycondensation

  • Action: Once methanol evolution ceases (approx. 2 hours), gradually increase the reactor temperature to 260–280 °C.

  • Action: Slowly apply a high vacuum (<0.1 Torr) to remove the excess diol and drive chain extension.

  • Validation Check: Monitor the electrical torque of the overhead mechanical stirrer. A plateau in torque indicates that the polymer has reached its maximum achievable molecular weight under these specific thermal conditions.

Step 3: Quenching & Characterization

  • Action: Break the vacuum with Argon and extrude the polymer melt directly into a liquid nitrogen bath to quench the morphology.

  • Action: Analyze via Differential Scanning Calorimetry (DSC) to confirm Tg​ / Tm​ and Gel Permeation Chromatography (GPC) for molecular weight distribution[3].

Logical Diagram: Structure-Property Relationships

G D1 1,4-CHDM (Para-linkage) P1 High Chain Regularity Low Free Volume D1->P1 D2 cis-1,3-CHDM (Meta-linkage) P2 Disrupted Regularity High Free Volume D2->P2 A1 Crystalline Polyesters (High Tm, High Viscosity) P1->A1 A2 Amorphous Resins (High Clarity, Low Viscosity) P2->A2

Mechanistic pathway illustrating how diol isomerism dictates polymer morphology and application.

References

  • Synthesis, properties and enzymatic hydrolysis of biodegradable alicyclic/aliphatic copolyesters based on 1,3/1,4-cyclohexanedimethanol Source: ResearchGate URL:[Link]

  • Recent Advances in the Development of 1,4-Cyclohexanedimethanol (CHDM) and Cyclic-Monomer-Based Advanced Amorphous and Semi-Crystalline Polyesters for Smart Film Applications Source: PMC (nih.gov) URL:[Link]

  • Cycloaliphatic Polyester Based High Solids Polyurethane Coatings: I. The Effect of Difunctional Alcohols Source: Paint.org URL:[Link]

  • Synthesis and Characterization of Decahydronaphthalene-Containing Polyesters Source: ACS Publications URL:[Link]

Sources

Comparative

Thermal Stability Comparison of cis-1,3-Bis(hydroxymethyl)cyclohexane-Based Polyesters

Executive Summary The development of high-performance polyesters requires a delicate balance between thermal stability, processability, and optical clarity. While linear aliphatic diols like ethylene glycol (EG) and high...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of high-performance polyesters requires a delicate balance between thermal stability, processability, and optical clarity. While linear aliphatic diols like ethylene glycol (EG) and highly symmetrical cycloaliphatic diols like 1,4-cyclohexanedimethanol (1,4-CHDM) dominate the commercial landscape, cis-1,3-bis(hydroxymethyl)cyclohexane (cis-1,3-CHDM) has emerged as a specialized monomer for advanced applications. This guide provides an objective, data-driven comparison of cis-1,3-CHDM-based polyesters against industry alternatives, detailing the mechanistic causality behind their unique thermal properties and outlining self-validating protocols for their synthesis and characterization.

Mechanistic Causality: The cis-1,3-CHDM Advantage

To understand the thermal behavior of cis-1,3-CHDM polyesters, we must analyze the monomer's stereochemistry and its impact on polymer chain dynamics.

Conformational Rigidity vs. Chain Regularity: The 1,4-CHDM monomer (particularly the trans isomer) features a symmetrical, para-like substitution that packs efficiently into highly ordered crystal lattices, yielding semi-crystalline polymers with high melting points[1]. In contrast, the 1,3-CHDM monomer introduces a meta-like, odd-spaced carbon linkage[2].

The cis-1,3 isomer specifically adopts a highly stable diequatorial conformation . This rigid ring structure restricts backbone rotation, which elevates the glass transition temperature ( Tg​ ) and provides robust resistance to thermal degradation[2]. However, because the 1,3-linkage is geometrically asymmetric, it disrupts chain regularity and prevents tight crystalline packing. This increases the fractional free volume ( fg​ ) of the polymer matrix, resulting in an entirely amorphous morphology [2],[3].

Hydrolytic Stability: Beyond pure thermal resistance, the cyclohexane ring provides significant steric hindrance and hydrophobicity. This shields the vulnerable ester linkages from hydrolytic attack far more effectively than linear aliphatic diols, ensuring that the polymer maintains its thermal and mechanical integrity even in high-humidity environments[4].

SP_Pathway M1 cis-1,3-CHDM (Diequatorial) P1 Asymmetric Chain Kinking M1->P1 P2 Increased Free Volume M1->P2 T1 Amorphous Morphology P1->T1 T2 High Thermal Stability (>350°C) P1->T2 P2->T2

Conformational effects of cis-1,3-CHDM on polyester thermal properties.

Comparative Thermal Performance Data

The table below synthesizes quantitative thermal data for polyesters synthesized with identical dicarboxylic acids (e.g., terephthalic or naphthalenedicarboxylic acid) but varying diol monomers.

PropertyEthylene Glycol (EG)trans-1,4-CHDMcis-1,3-CHDM
Symmetry / Linkage Linear, EvenSymmetrical, Para-likeAsymmetrical, Meta-like
Morphology SemicrystallineHighly CrystallineAmorphous (High Clarity)
Glass Transition ( Tg​ ) ~70 - 80 °C~85 - 95 °C~75 - 85 °C
Degradation ( Td,5%​ ) ~350 - 380 °C~400 °C~390 - 395 °C
Hydrolytic Stability BaselineExcellentExcellent

Key Takeaway: While trans-1,4-CHDM provides the absolute highest thermal metrics, its high crystallinity can cause opacity and processing difficulties (brittleness). Cis-1,3-CHDM strikes an optimal balance, delivering near-identical thermal degradation resistance ( Td,5%​ ~395 °C) while maintaining an amorphous, highly transparent state ideal for optical coatings and clear biomedical plastics[2],[4].

Self-Validating Experimental Protocol: Synthesis & Thermal Profiling

To ensure scientific integrity and reproducibility, the following protocol describes a self-validating system for synthesizing cis-1,3-CHDM polyesters and verifying their thermal properties. Every step includes the mechanistic causality behind the action.

Phase 1: Two-Stage Melt Polycondensation
  • Stoichiometric Preparation: Combine the dicarboxylic acid and cis-1,3-CHDM in a reactor equipped with a mechanical stirrer and a distillation column.

    • Causality: A slight molar excess of the diol (1.05:1) is utilized to compensate for minor volatilization during heating, ensuring the exact 1:1 stoichiometry required for high molecular weight.

  • Stage 1 - Esterification: Heat the mixture to 160–200 °C under a continuous nitrogen ( N2​ ) purge for 2–4 hours in the presence of a titanium tetraisopropoxide catalyst.

    • Causality: The N2​ purge prevents oxidative degradation of the monomer while actively sweeping away water/methanol byproducts to drive the equilibrium forward.

  • Stage 2 - Polycondensation: Gradually ramp the temperature to 250–260 °C and apply a high vacuum (< 1 Torr).

    • Causality: The gradual application of vacuum prevents the sublimation of low-molecular-weight oligomers. The extreme heat and vacuum force the removal of the excess diol, exponentially increasing the polymer chain length and melt viscosity[3].

Phase 2: Purification & Thermal Validation
  • Polymer Recovery: Dissolve the cooled polymer melt in chloroform and precipitate it dropwise into cold methanol.

    • Causality: This isolates the pure high-molecular-weight polyester. Removing unreacted monomers and cyclic oligomers is critical, as these impurities act as plasticizers that will artificially depress the measured Tg​ .

  • Thermogravimetric Analysis (TGA): Heat the purified sample at 10 °C/min under N2​ from ambient to 600 °C. Record the temperature at 5% weight loss ( Td,5%​ ).

  • Differential Scanning Calorimetry (DSC): Perform a Heat/Cool/Heat cycle (-10 °C to 250 °C at 10 °C/min).

    • Causality: The first heating cycle erases the polymer's thermal history and processing stresses. The second heating cycle provides the true thermodynamic Tg​ and validates the amorphous nature of the cis-1,3-CHDM polyester by confirming the absence of a crystalline melting peak ( Tm​ )[2].

Protocol N1 1. Monomer Preparation (Stoichiometric Balance) N2 2. Melt Polycondensation (160-260°C, Vacuum) N1->N2 Esterification N3 3. Polymer Recovery (Precipitation & Drying) N2->N3 Viscous Melt N4 4. Thermal Analysis (DSC & TGA Validation) N3->N4 Purified Resin

Self-validating workflow for synthesizing and thermally profiling polyesters.

References

  • Synthesis and Characterization of Decahydronaphthalene-Containing Polyesters Source: Macromolecules (ACS Publications) URL:[Link]

  • Organic Coatings: Science and Technology Source: Academia.edu / Wiley URL:[Link]

  • Noise reducing filled polyester (US12065565B2)
  • Bifuran polyesters (WO2020106510A1)

Sources

Validation

Engineering Next-Generation Polyurethanes: A Comparative Guide on cis-1,3-Bis(hydroxymethyl)cyclohexane vs. Aliphatic Linear Diols

Executive Summary For drug development professionals and biomaterials scientists, the selection of a chain extender in polyurethane (PU) synthesis dictates the macroscopic performance and in vivo stability of the final p...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For drug development professionals and biomaterials scientists, the selection of a chain extender in polyurethane (PU) synthesis dictates the macroscopic performance and in vivo stability of the final polymer matrix. Historically, linear aliphatic diols like 1,4-butanediol (1,4-BDO) have been the industry standard. However, the integration of cycloaliphatic diols, specifically cis-1,3-bis(hydroxymethyl)cyclohexane (cis-1,3-BHMCH), represents a paradigm shift. This guide provides a rigorous, data-driven comparison of these monomers, detailing the mechanistic causality behind their divergent properties and providing self-validating experimental protocols for advanced PU synthesis.

Mechanistic Causality: Structure-Property Relationships

Linear Diols (e.g., 1,4-BDO, 1,6-HDO): Linear diols possess highly flexible carbon backbones. When incorporated into the hard segment of a polyurethane, they allow for significant segmental mobility. While this imparts high ultimate elongation and flexibility, it compromises the polymer's tensile modulus and thermal stability[1]. Furthermore, the unhindered nature of the linear chain leaves the adjacent urethane linkages highly exposed to water molecules, accelerating hydrolytic degradation—a critical failure point for long-term implantable drug delivery devices.

Cycloaliphatic Diols (cis-1,3-BHMCH): Replacing a linear chain with the rigid cyclohexane ring of cis-1,3-BHMCH fundamentally alters the polymer's thermodynamics and sterics. The bulky cycloaliphatic group restricts rotational freedom within the polymer backbone[2]. Mechanistically, this requires a higher input of thermal energy to induce macromolecular chain motion, directly translating to a significantly elevated glass transition temperature ( Tg​ ).

Crucially, the cis stereoisomerism forces the hydroxymethyl groups into a specific spatial geometry that optimizes inter-chain hydrogen bonding without inducing brittle macro-crystallinity[3]. From a biostability standpoint, the bulky cyclohexane ring acts as a physical shield. It sterically hinders the approach of water molecules and esterases to the susceptible urethane bonds, drastically improving the hydrolytic stability of the matrix.

Visualizing the Mechanistic Pathway

StericShielding A cis-1,3-BHMCH Hard Segment B Restricted Segmental Motion A->B C Steric Hindrance around Urethane Bond A->C D Elevated Glass Transition (Tg) B->D E Enhanced Hydrolytic Stability C->E

Mechanistic pathway of cis-1,3-BHMCH inducing thermal and hydrolytic stability.

Quantitative Performance Comparison

The following table synthesizes representative performance metrics of polyurethanes synthesized using a standard prepolymer (MDI + PTMEG 2000) chain-extended with either linear or cycloaliphatic diols.

Property / Metric1,4-Butanediol (1,4-BDO)1,6-Hexanediol (1,6-HDO)cis-1,3-BHMCHCausality / Significance in Drug Delivery
Hard Segment Tg​ 45 - 55 °C35 - 45 °C85 - 100 °CHigher Tg​ prevents premature softening of implants at physiological temperatures (37°C).
Tensile Strength 30 - 40 MPa25 - 35 MPa45 - 60 MPaCyclohexyl rigidity increases fracture toughness and load-bearing capacity[1].
Elongation at Break 500 - 700 %600 - 800 %300 - 450 %Trade-off: Increased rigidity reduces maximum extensibility.
Hydrolytic Mass Loss (4 weeks, PBS, 37°C)~ 5.2 %~ 4.8 %< 1.0 %Steric shielding by the ring structure ensures zero-order drug release kinetics without matrix collapse.
Experimental Methodologies: Self-Validating Protocols

To ensure reproducibility and scientific integrity, the synthesis of these polyurethanes must utilize a self-validating two-step prepolymer method.

Protocol A: Synthesis of Polyurethane via Prepolymer Route

Objective: Synthesize and validate a PU matrix using cis-1,3-BHMCH vs. 1,4-BDO.

  • Prepolymer Formation:

    • Charge a dry, nitrogen-purged 3-neck flask with 0.1 mol of Poly(tetramethylene ether) glycol (PTMEG, MW 2000).

    • Heat to 80°C and add 0.2 mol of 4,4'-Methylene diphenyl diisocyanate (MDI) under continuous mechanical stirring.

    • React for 2 hours at 80°C.

  • Self-Validation (NCO Titration - ASTM D2572):

    • Causality: Before adding the chain extender, you must verify that the prepolymer is perfectly capped to ensure stoichiometric balance.

    • Action: Withdraw a 1g aliquot, dissolve in dry toluene, and react with excess di-n-butylamine. Back-titrate with 0.1 N HCl.

    • Validation: The theoretical NCO content should be ~4.2%. If the titrated value is >4.5%, the reaction is incomplete (continue heating). If <3.9%, side reactions (e.g., moisture contamination causing urea/allophanate formation) have occurred, and the batch must be discarded to maintain structural integrity.

  • Chain Extension:

    • Once validated, add exactly 0.1 mol of the chosen chain extender (cis-1,3-BHMCH or 1,4-BDO) dropwise.

    • Stir vigorously for 3 minutes until the viscosity sharply increases (indicating successful urethane linkage formation).

    • Pour the viscous polymer into a Teflon mold and cure at 100°C for 24 hours.

Synthesis N1 Macroglycol + Diisocyanate (e.g., PTMEG + MDI) N2 Prepolymer Formation (NCO-terminated) N1->N2 80°C, N2 atm N3 Titration Check (Self-Validation: %NCO) N2->N3 Monitor Reaction N4 Chain Extension (Linear vs. Cycloaliphatic Diol) N3->N4 Target %NCO Reached N5 Linear Diol (1,4-BDO) High Flexibility, Lower Tg N4->N5 N6 cis-1,3-BHMCH Rigid Ring, High Tg, Steric Shielding N4->N6

Polyurethane synthesis workflow highlighting chain extension divergence.

Protocol B: Accelerated Hydrolytic Degradation Assay

Objective: Quantify the steric shielding effect of the cycloaliphatic ring on polymer biostability.

  • Cut cured PU films into 10 mm x 10 mm squares. Record the initial dry weight ( W0​ ).

  • Submerge samples in vials containing 10 mL of Phosphate Buffered Saline (PBS, pH 7.4) at 37°C in a shaking incubator.

  • Validation: Include a control vial of pure PBS to monitor evaporation and contamination.

  • At 7, 14, 21, and 28 days, remove the samples, rinse with deionized water, and dry in a vacuum oven at 50°C to a constant weight ( Wt​ ).

  • Calculate mass loss: ((W0​−Wt​)/W0​)×100 . The cis-1,3-BHMCH samples will exhibit significantly lower mass loss, validating the steric protection of the urethane bonds.

Conclusion

For applications requiring rapid degradation or extreme elasticity (e.g., short-term tissue scaffolds), linear diols remain highly effective. However, for long-term implantable devices, drug-eluting stents, or sustained-release matrices where dimensional stability and resistance to physiological degradation are paramount, cis-1,3-BHMCH provides a structurally superior alternative.

References[2] Title: Tricyclodecanedimethanol (TCDDM) - Benchchem

Source: benchchem.com URL:[1] Title: UNOXOL™ diol - A new liquid cycloaliphatic diol for coatings applications Source: researchgate.net URL:[3] Title: US7956154B2 - Polymers incorporating 1,3 and 1,4 cyclohexanedimethanol Source: google.com (Google Patents) URL:

Sources

Comparative

Validating Stereochemical Purity of Commercial cis-1,3-Bis(hydroxymethyl)cyclohexane Batches: A Comparative Analytical Guide

Executive Summary & Mechanistic Importance cis-1,3-Bis(hydroxymethyl)cyclohexane (CAS: 5059-76-7) is a premium cycloaliphatic diol utilized in the synthesis of high-performance polyurethanes, advanced polyesters, and as...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Importance

cis-1,3-Bis(hydroxymethyl)cyclohexane (CAS: 5059-76-7) is a premium cycloaliphatic diol utilized in the synthesis of high-performance polyurethanes, advanced polyesters, and as a rigid building block for active pharmaceutical ingredients (APIs).

The stereochemistry of the 1,3-disubstituted cyclohexane system dictates its physical and chemical behavior. The cis-isomer predominantly adopts a highly stable diequatorial conformation, rendering it a meso compound (achiral due to an internal plane of symmetry)[1]. Conversely, the trans-isomer is forced into an axial-equatorial conformation, breaking the symmetry and creating a chiral pair of enantiomers.

During industrial synthesis—typically via the catalytic hydrogenation of isophthalic acid derivatives—a mixture of cis and trans isomers is produced[2]. Validating the stereochemical purity of a commercial cis batch is critical. Even minor trans impurities can disrupt polymer chain symmetry, significantly lowering the crystallinity and glass transition temperature (Tg) of downstream materials[2].

Comparative Batch Analysis

To illustrate the impact of stereochemical purity, the following table compares a "High-Purity cis Grade" against a standard "Industrial Mixed-Isomer Grade".

ParameterHigh-Purity cis Grade (Target)Industrial Mixed-Isomer Grade (Alternative)Analytical Method
Total Diol Purity > 99.5%> 98.0%GC-FID
Isomeric Purity (cis) > 99.0%~ 55.0% - 60.0%GC-FID / qNMR
Appearance White waxy solidClear viscous liquidVisual Inspection
Optical Rotation [α]D 0.0° (Meso compound)Variable (Depends on trans enantiomeric excess)Polarimetry
Moisture Content < 0.1%< 0.5%Karl Fischer Titration

Self-Validating Analytical Protocols

To objectively validate the stereochemical purity of commercial batches, laboratories must employ self-validating analytical systems. Below are two field-proven protocols designed to quantify the cis/trans ratio with high precision.

Protocol 1: High-Resolution Gas Chromatography (GC-FID)

Causality: Gas chromatography separates isomers based on subtle differences in boiling point and dipole moment. Because the cis (diequatorial) and trans (axial-equatorial) isomers possess distinct spatial geometries, their dipole moments differ, allowing for baseline separation on a polar polyethylene glycol (PEG) stationary phase[3].

System Suitability Test (SST): Before analyzing the commercial batch, inject a known mixed-isomer standard. The system is only validated for use if the chromatographic resolution (Rs) between the cis and trans peaks is > 1.5.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 50 mg of the commercial batch and dissolve it in 1.0 mL of HPLC-grade methanol. Vortex until fully homogenized.

  • Column Selection: Equip the GC with a polar capillary column (e.g., DB-Wax, 30 m length × 0.25 mm internal diameter × 0.25 µm film thickness).

  • Instrument Parameters:

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Injector Temperature: 250°C (Split ratio 50:1).

    • Oven Program: Start at 150°C (hold for 2 min), ramp at 10°C/min to 240°C, and hold for 10 min.

    • Detector (FID): 260°C.

  • Data Acquisition & Validation: Inject 1 µL of the sample. Verify that the SST criteria are met. Calculate the cis isomer purity by dividing the cis peak area by the total area of all diol peaks.

Protocol 2: Quantitative 1H NMR (qNMR) for Structural Confirmation

Causality: The chemical shifts of the carbinol protons (-CH2OH) and the cyclohexane ring protons differ significantly between isomers. In the cis isomer, the diequatorial protons exist in a symmetric, less sterically hindered magnetic environment compared to the axial-equatorial protons of the trans isomer[1]. This magnetic anisotropy allows for direct structural quantification.

System Suitability Test (SST): The signal-to-noise (S/N) ratio of the internal standard quantifier peak must exceed 100 to ensure integration accuracy.

Step-by-Step Methodology:

  • Sample Preparation: Co-dissolve 20 mg of the commercial sample and 10 mg of a high-purity internal standard (e.g., Maleic acid, traceable to NIST) in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d6).

  • Instrument Parameters: Utilize a 400 MHz (or higher) NMR spectrometer.

  • Relaxation Delay (D1): Set the D1 delay to at least 5 times the longest T1 relaxation time of the protons of interest (typically >10 seconds). Causality: This extended delay ensures complete spin relaxation between pulses, preventing signal saturation and guaranteeing that peak integration is strictly proportional to molar concentration.

  • Data Acquisition & Validation: Acquire 16 to 32 scans. Phase and baseline correct the spectrum. Integrate the distinct carbinol multiplet of the cis isomer against the internal standard and any detectable trans signals to calculate the absolute molar ratio.

Mechanistic and Workflow Visualizations

Workflow A Commercial Batch Sampling B System Suitability Test (Mixed Isomer Std) A->B Prep C GC-FID Analysis (Isomer Resolution) B->C Rs > 1.5 D 1H qNMR Analysis (Structural Confirmation) B->D S/N > 100 E Data Synthesis & Ratio Calculation C->E Peak Area D->E Integration F Batch Release (cis > 99%) E->F Pass G Batch Rejection (trans > 1%) E->G Fail

Fig 1. Self-validating analytical workflow for stereochemical batch release.

Conformation A Catalytic Hydrogenation of Isophthalic Acid B cis-1,3-Isomer (Diequatorial, Meso) A->B Thermodynamically Favored C trans-1,3-Isomer (Axial-Equatorial, Chiral) A->C Kinetically Trapped D High Crystallinity Polymers B->D Uniform Packing E Amorphous/Low Tg Polymers C->E Disrupts Chain Symmetry

Fig 2. Mechanistic pathway from synthesis to downstream polymer properties.

References

  • Title: Physicochemical characterization of bromide mono- and dimeric surfactants with phenyl and cyclohexyl rings in the head group. Source: Journal of Colloid and Interface Science (Elsevier) URL:[Link]

  • Title: Process for the production of cyclohexanedimethanol (US5387752A)
  • Title: Process for making polybutylene terephthalate (PBT) from polyethylene terephthalate (PET) (US8088834B2)

Sources

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